5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
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Overview
Description
3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is an organic compound that features a unique boron-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds under controlled conditions One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a boronic acid derivative, followed by cyclization to form the oxaborole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the oxaborole ring can form strong interactions with active site residues, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another boron-containing compound used as a phosphodiesterase-4 (PDE4) inhibitor for treating skin conditions like atopic dermatitis.
Tavaborole: A boron-based antifungal agent used for treating onychomycosis.
Uniqueness
3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific structural features, such as the presence of both a boron-containing oxaborole ring and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BClO4 |
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Molecular Weight |
240.45 g/mol |
IUPAC Name |
3-(5-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14) |
InChI Key |
KHUBUGXBMAJPNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)Cl)O |
Origin of Product |
United States |
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